molecular formula C21H22N2O4 B2875852 6-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one CAS No. 902020-22-8

6-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one

Cat. No. B2875852
CAS RN: 902020-22-8
M. Wt: 366.417
InChI Key: ZUQACOJWMJWUCV-UHFFFAOYSA-N
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Description

The compound “6-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one” is a complex organic molecule. It is related to a class of compounds known as chromen-2-ones . Chromen-2-ones are a type of coumarin, which are aromatic compounds that occur widely in natural products .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For example, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The reaction mixture was cooled to room temperature, and the obtained solid was filtered, washed with cold water (3 × 50 ml), and dried under vacuum to afford pure intermediate .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex, given its large size and the presence of multiple functional groups. The structure can be characterized by techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied. The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .

Scientific Research Applications

Pharmaceuticals: Antidepressant Development

The structure of the compound suggests potential use in the development of antidepressant drugs. The piperazine moiety is a common feature in pharmaceuticals that target central nervous system disorders. It’s been found that derivatives of this compound exhibit antidepressant-like activity, which could be further explored to develop new therapeutic agents .

Antimicrobial Agents: Antibacterial Applications

This compound has shown promise in the field of antimicrobial research. The piperazine ring is known to contribute to antibacterial properties, and the compound’s derivatives have been reported to exhibit good antibacterial activity. This could lead to the development of novel antibacterial agents, particularly against resistant strains .

Neurodegenerative Diseases: Parkinson’s and Alzheimer’s Treatment

The incorporation of the piperazine ring into biologically active compounds has been associated with potential treatments for neurodegenerative diseases such as Parkinson’s and Alzheimer’s. Research into this compound could contribute to finding new treatments for these conditions .

Molecular Modeling: Enzyme-Inhibitor Interaction Studies

Molecular modeling studies have utilized derivatives of this compound to understand enzyme-inhibitor interactions. The docking simulations of piperazine chrome-2-one derivatives towards oxidoreductase enzymes have shown significant hydrophobic interactions, which could inform the design of enzyme inhibitors .

properties

IUPAC Name

6-hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-26-20-5-3-2-4-18(20)23-10-8-22(9-11-23)14-15-12-21(25)27-19-7-6-16(24)13-17(15)19/h2-7,12-13,24H,8-11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUQACOJWMJWUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)OC4=C3C=C(C=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one

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